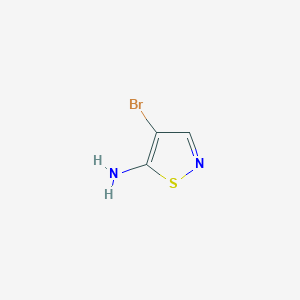![molecular formula C14H21NO4 B15314788 tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate: is an organic compound with the molecular formula C14H21NO4. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenylethyl moiety, which is further substituted with hydroxy and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethyl derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxy-4-methoxyphenylethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .
Biology: The compound is used in biological studies to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating enzyme activity and as a potential drug candidate for various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
作用機序
The mechanism of action of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
類似化合物との比較
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure with a hydroxyethyl group instead of a phenylethyl group.
tert-Butyl N-(2-methoxyethyl)carbamate: Contains a methoxyethyl group instead of a phenylethyl group.
Uniqueness: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenylethyl moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) |
InChIキー |
RWMFAPRBHHEBSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
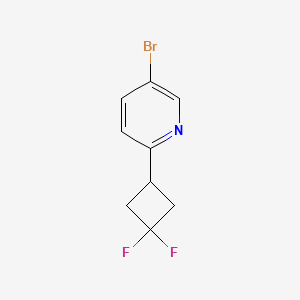

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)
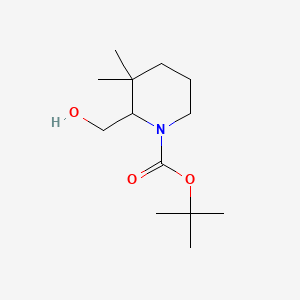

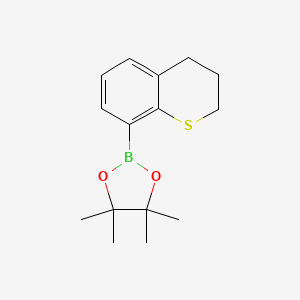
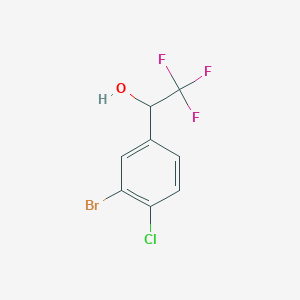
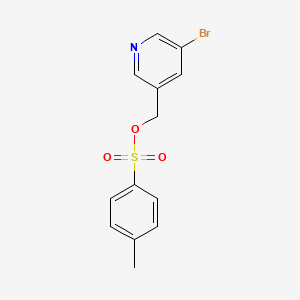

![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
